molecular formula C6H10 B075326 Methylenecyclopentane CAS No. 1528-30-9

Methylenecyclopentane

Cat. No. B075326
CAS RN: 1528-30-9
M. Wt: 82.14 g/mol
InChI Key: NFJPEKRRHIYYES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methylenecyclopentane derivatives can be achieved through various methods. One notable approach is the nickel-catalyzed [3+1+1] cycloaddition reactions of alkenyl Fischer carbene complexes with methylenecyclopropanes, leading to the formation of methylenecyclopentanones (Kamikawa et al., 2006). Another method involves Ca(OH)2-catalyzed condensation of cyclobutanone with aldehydes, followed by Baeyer–Villiger oxidation to produce 4-methylenebutanolides, showcasing a green and stereospecific synthetic pathway (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of methylenecyclopentane has been characterized through various techniques. Studies reveal a twisted ring of C2 symmetry, based on microwave spectrum analysis, indicating that the methylenecyclopentane ring is comparable in rigidity to that of cyclopentanone. The dipole moment components were determined, contributing to our understanding of its molecular geometry (Durig et al., 1972).

Chemical Reactions and Properties

Methylenecyclopentane participates in various chemical reactions, showcasing its versatility. For example, it is involved in Lewis or Brønsted acid-mediated reactions, leading to significant molecular complexity. Such reactions include ring expansion, cycloadditions with aldehydes and imines, and acylation reactions, demonstrating the compound's utility in organic synthesis (Shi et al., 2012).

Physical Properties Analysis

The thermal and structural characterization of poly(methylenecyclopentane) samples has revealed that similar disordered crystalline structures are formed regardless of the sample's microstructure. These studies provide insights into the melting temperatures, interchain distances, and degree of crystallinity, which are influenced by the stereoregularity in the configuration of the rings (Ballesteros et al., 1995).

Chemical Properties Analysis

The chemical properties of methylenecyclopentane, such as its reactivity in catalytic reactions and conversion processes, have been extensively studied. For example, the conversion of methylcyclopentane over platinum single crystal surfaces has been analyzed to understand the cyclic mechanism of n-hexane isomerization, providing insights into its chemical behavior under different conditions (Zaera et al., 1986).

Scientific Research Applications

1. Study of Substituents on Methylenecyclopentane

  • Summary of Application : This study investigated the geometry optimizations, orbital energies (HOMO-LUMO), and relative stabilities of methylene cyclopentane and 1-methylcyclopentene .
  • Methods of Application : The study used Density Functional Theory (DFT) calculations to investigate the properties of methylene cyclopentane and 1-methylcyclopentene .
  • Results or Outcomes : The study found that 1-methylcyclopentene was more stable than methylenecyclopentane isomer with an enthalpy value H=18.518 kJ/mol . The stability of both isomers increased with all substitutes .

2. Synthesis of Functional Derivatives of 2-Methylenecyclopentane

  • Summary of Application : This research focused on the synthesis of functional derivatives of 2-methylenecyclopentane based on the allylborylation of imines, nitriles, isocyanates, and isothiocyanates .
  • Methods of Application : The study used the action of cycloalkenylmethyl (dipropyl)boranes for the allylborylation of imines, nitriles, isocyanates, and isothiocyanates .
  • Results or Outcomes : The study developed preparative methods for obtaining amines, phenylamides, and phenylthioamides of the 2-methylenecyclopentane and 2-methylenecyclohexane series .

Safety And Hazards

Methylenecyclopentane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause drowsiness or dizziness .

properties

IUPAC Name

methylidenecyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-6-4-2-3-5-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJPEKRRHIYYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061756
Record name Cyclopentane, methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentane, methylene-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Methylenecyclopentane

CAS RN

1528-30-9
Record name Methylenecyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1528-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, methylene-
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Record name Cyclopentane, methylene-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentane, methylene-
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Record name Methylenecyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,150
Citations
RT Arnold, RW Amidon, RM Dodson - Journal of the American …, 1950 - ACS Publications
Our preparations of etiochlorin II assay for two active hydrogen atoms, paralleling in this the behavior of the natural chlorins. 2. The rate of oxidation of etiochlorin II is much slower than …
Number of citations: 28 pubs.acs.org
BM Trost, DMT Chan - Journal of the American Chemical Society, 1979 - ACS Publications
Ph3PCH2CH2PPh2 in the stated solvent at the stated temperature. Workup normally entailed direct evaporation and chromatography. b For this run, no Pt^ PCFHCFHPPl·^ was added. …
Number of citations: 225 pubs.acs.org
DA Dixon, TH Dunning Jr, RA Eades… - Journal of the American …, 1981 - ACS Publications
The nature of open-shell systems, such as diradicals, are important in understanding a variety of chemical processes. These systems are being widely studied by both theory* 1 …
Number of citations: 59 pubs.acs.org
TB Malloy Jr, F Fisher, J Laane, RM Hedges - Journal of Molecular …, 1971 - Elsevier
The 42 fundamental frequencies of methylenecyclopentane, methylenecyclopentane-2,2,5,5-d 4 and methylene-d 2 -cyclopentane-2,2,5,5-d 4 are assigned from the vapor and liquid …
Number of citations: 19 www.sciencedirect.com
O Ruiz de Ballesteros, V Venditto, F Auriemma… - …, 1995 - ACS Publications
… ABSTRACT: The thermal properties and the crystalline structure of poly(methylenecyclopentane) … line structure of poly(methylenecyclopentane)samples with different microstructures are …
Number of citations: 56 pubs.acs.org
JR Durig, YS Li, LA Carreira - The Journal of Chemical Physics, 1972 - pubs.aip.org
The microwave spectrum of methylenecyclopentane has been recorded from 18.0 to 26.5 GHz. Both Q‐branch and R‐branch assignments have been made for the ground state. Five …
Number of citations: 25 pubs.aip.org
P Dowd, SW Ham, W Chang… - Molecular Crystals and …, 1989 - Taylor & Francis
The semilocalized diradical, 4-methylenecyclopentane-1,3-diyl, 18 has been prepared by photolysis of 2,3-diaza-5-methylenebicyclo[2.2.1]hept-2-ene (15). The adduct of …
Number of citations: 2 www.tandfonline.com
T Higashimura, T Sagane, H Hasegawa - Polymer Journal, 1981 - nature.com
On treatment with an oxo acid (CF 3 SO 3 H) or an oxo-acid derivative (CH 3 COClO 4) in benzene, methylenecyclohexane (MCH) and methylenecyclopentane (MCP) isomerized …
Number of citations: 3 www.nature.com
G Al-Mazaideh, A Al-Msiedeen, F Alakhras… - Jordanian Journal of …, 2018 - jjeci.net
… of stepwise fluorinated methylenecyclopentane and 1-… is more stable than methylenecyclopentane by 5.612 kcal/mol (Scheme … problem of tautomerism of …
Number of citations: 4 jjeci.net
M Wang, Y Shen, M Qian, R Li, R He - Journal of Organometallic Chemistry, 2000 - Elsevier
… cyclic oligomer, methylenecyclopentane. The selectivity of methylenecyclopentane reached 39% … of toluene, the data obtained were identical to the structure of methylenecyclopentane. …
Number of citations: 29 www.sciencedirect.com

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